

# 1-Methyl-4-propylcyclohexane spectroscopic data

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## Compound of Interest

Compound Name: *1-Methyl-4-propylcyclohexane*

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An In-Depth Technical Guide to the Spectroscopic Analysis of **1-Methyl-4-propylcyclohexane**

## Introduction

**1-Methyl-4-propylcyclohexane** ( $C_{10}H_{20}$ , Molar Mass: 140.27 g/mol) is a disubstituted cycloalkane that serves as a valuable model compound in various fields, including petrochemical analysis and conformational studies.<sup>[1][2]</sup> Its structural characterization is predicated on the unambiguous identification of its constituent parts and, critically, its stereochemistry. The compound exists as two primary diastereomers: **cis-1-methyl-4-propylcyclohexane** and **trans-1-methyl-4-propylcyclohexane**.<sup>[3][4][5]</sup> The spatial orientation of the methyl and propyl groups profoundly influences their physical properties and spectroscopic signatures.

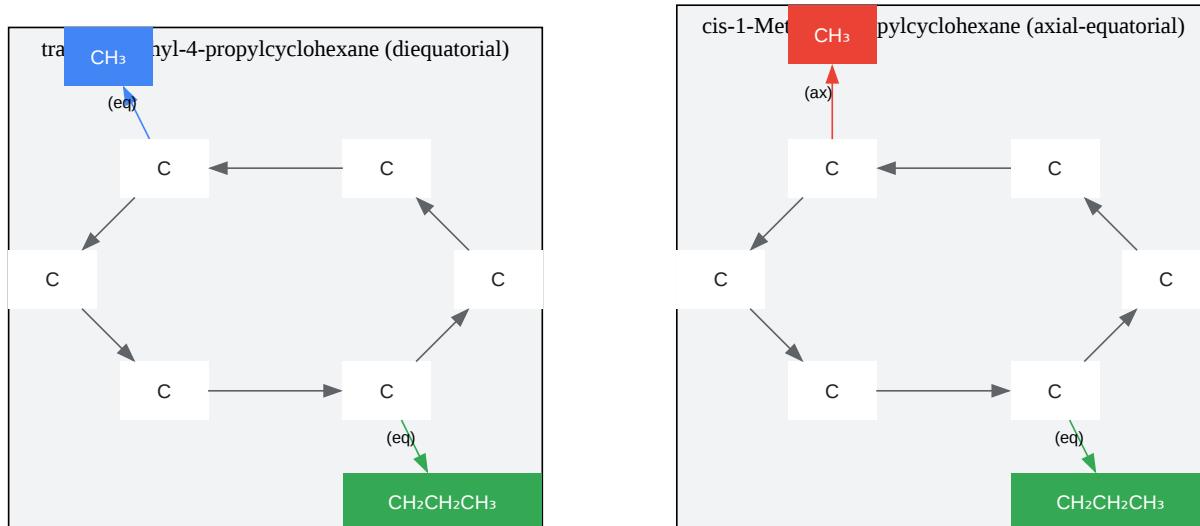
This technical guide provides a comprehensive exploration of the core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—used to elucidate the structure and stereochemistry of **1-methyl-4-propylcyclohexane**. We will delve into the causality behind spectral features, providing field-proven insights into data interpretation and acquisition.

## Molecular Structure and Conformational Isomerism

The stereochemical assignment of **1-methyl-4-propylcyclohexane** is fundamental to its analysis. The cyclohexane ring predominantly adopts a low-energy chair conformation to

minimize steric and torsional strain.<sup>[6]</sup> The substituents (methyl and propyl groups) can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

In the trans isomer, both substituents can occupy equatorial positions, leading to a more stable conformation.<sup>[5][7]</sup> In the cis isomer, one substituent must be axial while the other is equatorial.<sup>[4]</sup> Given the larger steric bulk of the propyl group compared to the methyl group, the most stable conformation for the cis isomer will have the propyl group in the equatorial position and the methyl group in the axial position. These conformational preferences are the primary origin of the differences observed in their NMR spectra.



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Caption: Chair conformations of trans and cis isomers of **1-methyl-4-propylcyclohexane**.

## Mass Spectrometry (MS)

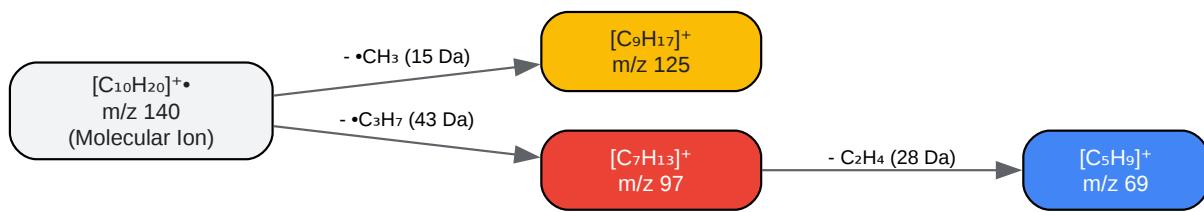
Expertise & Experience: The Logic of Fragmentation

Electron Ionization (EI) mass spectrometry is a hard ionization technique that imparts significant energy into the analyte molecule, causing predictable bond cleavages. For alkyl-substituted cyclohexanes, the molecular ion ( $M^{+\bullet}$ ) is often observable, but its intensity can be low due to facile fragmentation.[8][9] The fragmentation pathways are governed by the formation of the most stable carbocations.[10] The primary cleavages occur at the points of substitution ( $\alpha$ -cleavage) and through ring-opening mechanisms.[9]

Key Fragmentation Pathways:

- Loss of Methyl Group (M-15): Cleavage of the C1-CH<sub>3</sub> bond results in the loss of a methyl radical (•CH<sub>3</sub>), yielding a secondary carbocation at m/z 125.
- Loss of Propyl Group (M-43): Cleavage of the C4-C<sub>3</sub>H<sub>7</sub> bond results in the loss of a propyl radical (•C<sub>3</sub>H<sub>7</sub>), producing a cation at m/z 97. This is often a very prominent peak.
- Ring-based Fragmentation: The cyclohexane ring can also fragment, typically leading to the loss of ethene (C<sub>2</sub>H<sub>4</sub>, 28 Da) from larger fragments. For instance, the m/z 97 ion can lose ethene to form a fragment at m/z 69.

The relative abundance of these fragments helps confirm the presence and location of the alkyl substituents. The mass spectra of the cis and trans isomers are generally very similar, as the high energy of the ionization process largely negates the initial conformational differences.



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Caption: Predicted EI-MS fragmentation of **1-methyl-4-propylcyclohexane**.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment                         | Comments   |
|-----|---|--|
| 140 | $[\text{C}_{10}\text{H}_{20}]^{\bullet+}$ | Molecular Ion ( $\text{M}^{\bullet+}$ )                  |
| 125 | $[\text{M} - \text{CH}_3]^+$              | Loss of the methyl group.                                |
| 97  | $[\text{M} - \text{C}_3\text{H}_7]^+$     | Loss of the propyl group. Often a major peak.            |
| 83  | $[\text{C}_6\text{H}_{11}]^+$             | Ring fragmentation products.                             |
| 69  | $[\text{C}_5\text{H}_9]^+$                | Further fragmentation, e.g., loss of ethene from m/z 97. |
| 55  | $[\text{C}_4\text{H}_7]^+$                | Common alkyl fragment.                                   |
| 41  | $[\text{C}_3\text{H}_5]^+$                | Common alkyl fragment.                                   |

### Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol ensures the separation of isomers prior to mass analysis, which is critical if a mixture is present.

- **Sample Preparation:** Prepare a 100 ppm solution of **1-methyl-4-propylcyclohexane** in a volatile solvent (e.g., hexane or dichloromethane).
- **GC Instrument Setup:**
  - Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu\text{m}$ ).
  - Injection: Inject 1  $\mu\text{L}$  with a split ratio of 50:1. Set injector temperature to 250°C.
  - Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
  - Oven Program: Hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/min. Hold for 5 minutes.
- **MS Instrument Setup:**
  - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 35 to 350.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Data Acquisition & Analysis: Acquire the data and analyze the resulting chromatogram and mass spectra. Integrate peaks and compare the obtained mass spectra with a reference library (e.g., NIST).[\[11\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for differentiating the cis and trans isomers of **1-methyl-4-propylcyclohexane**, as the chemical shifts of protons and carbons are highly sensitive to their stereochemical environment.[\[12\]](#)

### <sup>1</sup>H NMR Spectroscopy: The Isomer Fingerprint

The key to distinguishing the isomers lies in the chemical shifts of the protons attached to the cyclohexane ring, particularly the methine protons at C1 and C4 and the methyl protons. Axial protons are shielded by 1,3-diaxial interactions and typically resonate at a higher field (lower ppm) than their equatorial counterparts.[\[13\]](#)

- trans Isomer (diequatorial): The methyl and propyl groups are equatorial. The protons on C1 and C4 are axial and will appear more upfield. The methyl group protons will have a chemical shift typical for an equatorial methyl on a cyclohexane ring.
- cis Isomer (axial-methyl, equatorial-propyl): The methyl group is axial, and its protons will be shielded compared to the equatorial methyl in the trans isomer, appearing at a lower ppm value. The proton on C1 is equatorial and will be deshielded (higher ppm) relative to the axial C1 proton in the trans isomer.

### Predicted <sup>1</sup>H NMR Chemical Shifts (in CDCl<sub>3</sub>)

| Group                       | trans Isomer<br>(Predicted $\delta$ , ppm) | cis Isomer<br>(Predicted $\delta$ , ppm)                 | Multiplicity       |
|-----------------------------|--|--|--------------------|
| CH <sub>3</sub> (on ring)   | ~0.85                                      | ~0.90 (axial is often slightly upfield, but models vary) | Doublet            |
| CH <sub>3</sub> (of propyl) | ~0.88                                      | ~0.88  | Triplet            |
| Ring CH <sub>2</sub> & CH   | ~1.0 - 1.8                                 | ~1.0 - 1.9   | Complex Multiplets |
| CH <sub>2</sub> (of propyl) | ~1.2 - 1.4                                 | ~1.2 - 1.4   | Multiplet          |

Note: Precise values can vary based on solvent and instrument frequency. The relative positions are most informative.

### <sup>13</sup>C NMR Spectroscopy: Counting the Carbons

<sup>13</sup>C NMR provides information on the carbon skeleton. Due to symmetry, the trans isomer will show fewer signals than the cis isomer if the molecule is conformationally locked. However, due to rapid chair-flipping at room temperature, both isomers are expected to show 6 distinct signals for the cyclohexane ring and propyl group carbons, plus the methyl carbon signal. The key diagnostic is the chemical shift of the methyl carbon and the ring carbons C1 and C4, which are affected by stereochemistry ( $\gamma$ -gauche effect). An axial methyl group is typically shielded and appears at a lower ppm value than an equatorial one.[\[14\]](#)

### Predicted <sup>13</sup>C NMR Chemical Shifts (in CDCl<sub>3</sub>)

| Carbon                    | trans Isomer (Predicted $\delta$ , ppm) | cis Isomer (Predicted $\delta$ , ppm)   |
|---------------------------|---|---|
| CH <sub>3</sub> (on ring) | ~23                                     | ~18-20 (Shielded due to axial position) |
| C1                        | ~33                                     | ~29-31                                  |
| C2/C6                     | ~36                                     | ~33-35                                  |
| C3/C5                     | ~34                                     | ~30-32                                  |
| C4                        | ~44                                     | ~41-43                                  |
| CH <sub>2</sub> (propyl)  | ~38                                     | ~38                                     |
| CH <sub>2</sub> (propyl)  | ~20                                     | ~20                                     |
| CH <sub>3</sub> (propyl)  | ~14                                     | ~14                                     |

#### Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrument Setup:
  - Use a 400 MHz (or higher) NMR spectrometer.
  - Tune and shim the probe for the sample.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a 1D proton spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
  - Set the spectral width to cover a range from -1 to 10 ppm.
- <sup>13</sup>C NMR Acquisition:

- Acquire a proton-decoupled 1D carbon spectrum.
- Use a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.
- Set the spectral width to cover a range from 0 to 220 ppm.
- Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

Expertise & Experience: Vibrational Modes of Alkanes

IR spectroscopy is used to identify functional groups. Since **1-methyl-4-propylcyclohexane** is a saturated hydrocarbon, its IR spectrum is relatively simple and dominated by C-H bond vibrations.[\[15\]](#) It is not useful for distinguishing between the cis and trans isomers, as their vibrational modes are very similar. However, it is an excellent technique for confirming the absence of other functional groups (e.g., C=O, O-H, C=C).

The primary vibrational modes for alkanes are:

- C-H Stretching: Associated with  $sp^3$  hybridized carbon-hydrogen bonds, these appear as strong, sharp absorptions just below  $3000\text{ cm}^{-1}$ .[\[6\]](#)[\[16\]](#)
- C-H Bending: Methylene (-CH<sub>2</sub>-) and methyl (-CH<sub>3</sub>) groups have characteristic bending (scissoring, rocking, wagging) vibrations. The key absorptions are typically found around  $1470\text{-}1450\text{ cm}^{-1}$  (for CH<sub>2</sub>) and  $1375\text{ cm}^{-1}$  (for CH<sub>3</sub>).[\[17\]](#)

Characteristic Infrared Absorption Frequencies

| Wavenumber ( $\text{cm}^{-1}$ ) | Vibration Type                       | Intensity |
|---------------------------------|--------------------------------------|-----------|
| 2960-2850                       | C( $sp^3$ )-H Stretch                | Strong    |
| 1470-1450                       | -CH <sub>2</sub> - Bend (Scissoring) | Medium    |
| 1375                            | -CH <sub>3</sub> Bend (Symmetric)    | Medium    |

## Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

- **Sample Preparation:** No specific preparation is needed for a liquid sample. Ensure the ATR crystal is clean by wiping it with isopropanol.
- **Instrument Setup:** Place the ATR accessory in the FTIR spectrometer.
- **Data Acquisition:**
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Place a single drop of the liquid sample onto the crystal.
  - Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4  $\text{cm}^{-1}$ .
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

## Conclusion

The comprehensive spectroscopic analysis of **1-methyl-4-propylcyclohexane** relies on a synergistic application of MS, NMR, and IR techniques. While IR spectroscopy confirms its identity as a saturated hydrocarbon and MS elucidates its molecular weight and substituent pattern, NMR spectroscopy stands out as the definitive tool for stereochemical assignment. The distinct chemical shifts arising from the different spatial arrangements of the methyl and propyl groups in the cis and trans isomers provide an unambiguous structural fingerprint. This guide outlines the foundational principles and practical protocols necessary for researchers and drug development professionals to confidently characterize this and similar substituted cycloalkane structures.

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